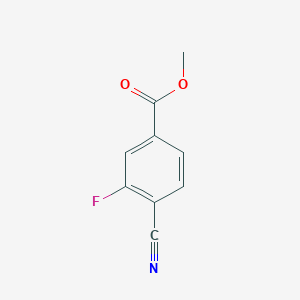

Methyl 4-cyano-3-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyano-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJLHWRWDRCIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591809 | |

| Record name | Methyl 4-cyano-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268734-34-5 | |

| Record name | Methyl 4-cyano-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-cyano-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-cyano-3-fluorobenzoate: Synthesis, Properties, and Applications in Modern Chemistry

CAS Number: 268734-34-5

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Medicinal and Materials Science

Methyl 4-cyano-3-fluorobenzoate is a substituted aromatic compound that has garnered significant interest as a key intermediate in the synthesis of complex molecules.[1] Its strategic placement of three distinct functional groups—a methyl ester, a nitrile (cyano), and a fluorine atom—on a benzene ring makes it a highly versatile scaffold for drug discovery and materials science. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the reactivity of the aromatic ring, while the ester provides a convenient handle for further chemical transformations, such as amidation or hydrolysis.[2]

This guide provides an in-depth analysis of this compound, covering its physicochemical properties, logical synthetic pathways with mechanistic insights, and its applications as a crucial building block for advanced materials and pharmacologically active agents.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is foundational to its effective use in research and development. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 268734-34-5 | [3] |

| Molecular Formula | C₉H₆FNO₂ | [3] |

| Molecular Weight | 179.15 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 267.5 ± 25.0 °C (Predicted) | [4] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Safety and Handling:

This compound is classified as an acute toxicant and irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation.

-

GHS Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]

Strategic Synthesis: A Two-Step Approach

The most logical and common laboratory synthesis of this compound involves a two-step sequence starting from the readily available precursor, 4-amino-3-fluorobenzoic acid. This pathway leverages two cornerstone reactions of organic chemistry: the Sandmeyer reaction to introduce the cyano group and a subsequent Fischer esterification.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of this compound.

Step 1: The Sandmeyer Reaction - From Amine to Nitrile

Causality and Mechanistic Insight: The Sandmeyer reaction is a powerful transformation for converting an aromatic primary amine into a variety of functional groups, including the cyano group.[4][6] The process begins with the diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive because the diazonio group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂).

The subsequent introduction of a copper(I) cyanide (CuCN) catalyst facilitates a radical-nucleophilic aromatic substitution.[6] The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of N₂ gas. This aryl radical then reacts with the cyanide complex of copper to yield the final benzonitrile product and regenerate the copper(I) catalyst.[3]

Caption: Simplified mechanism of the Sandmeyer Cyanation reaction.

Step 2: Fischer Esterification - Carboxylic Acid to Methyl Ester

Causality and Mechanistic Insight: With the cyano group installed, the final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] A strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of a water molecule yields the final ester product and regenerates the acid catalyst. The use of excess methanol can shift the equilibrium towards the product side, maximizing the yield.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established chemical principles for Sandmeyer and esterification reactions.

Part A: Synthesis of 4-Cyano-3-fluorobenzoic Acid (CAS 176508-81-9)

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-amino-3-fluorobenzoic acid (1.0 eq) in a 2M HCl solution. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Workup: Cool the mixture and acidify with concentrated HCl to precipitate the product. Filter the crude solid, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.

Part B: Synthesis of this compound

-

Esterification: To a round-bottom flask, add the dried 4-cyano-3-fluorobenzoic acid (1.0 eq), an excess of methanol (e.g., 10-20 eq, serving as both reagent and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the final product.

Applications in Research and Development

The unique arrangement of functional groups in this compound makes it a valuable precursor in several high-value applications.

Pharmaceutical Synthesis

Fluorinated organic compounds are of immense importance in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This compound serves as a key intermediate for building more complex drug candidates. While specific public-domain examples starting directly from the methyl ester are proprietary, the precursor acid is a known building block for novel fluoroquinolone antibiotics and other therapeutic agents.[1][8] The ester and cyano groups can be elaborated into a wide range of other functionalities required for biological activity.

Advanced Materials and Polymers

The precursor, 4-Cyano-3-fluorobenzoic Acid, is used in the development of high-performance polymers.[2] Its incorporation as a monomer can enhance properties such as:

-

Thermal Stability: The strong C-F bond contributes to higher degradation temperatures.

-

Chemical Resistance: Fluorine's high electronegativity protects the polymer backbone.

-

Optical Properties: The electron-withdrawing cyano group can be leveraged to create materials for optoelectronics.[2]

By extension, this compound can be used in polymerization processes following its conversion to other monomer types, or in the synthesis of functional dyes and coatings where its specific electronic properties are desirable.

Caption: Key application pathways for this compound.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry. Its well-defined synthetic pathway, rooted in fundamental organic reactions, provides reliable access for researchers. The compound's trifunctional nature offers a platform for creating diverse and complex molecular architectures, making it a valuable asset in the ongoing quest for novel therapeutics and advanced materials. As research continues to push the boundaries of medicinal and materials chemistry, the utility and importance of such strategically functionalized building blocks are set to grow.

References

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

LookChem. Cas 112-34-5,Butyldiglycol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17965941, this compound. Available from: [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Ethion. Available from: [Link]

-

CAS Common Chemistry. Diethylene glycol monobutyl ether. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available from: [Link]

-

ACS Publications. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available from: [Link]

-

Oakwood Chemical. 4-Amino-3-fluorobenzoic acid. Available from: [Link]

- Google Patents. Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45790123, Methyl 3-cyano-4-fluorobenzoate. Available from: [Link]

- Google Patents. 4-cyanobenzoic acid and its methyl ester production method.

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Available from: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

- Google Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science. Available from: [Link]

Sources

- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. 112-34-5 CAS MSDS (Diethylene glycol monobutyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-cyano-2-fluorobenzoate [myskinrecipes.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Methyl 4-cyano-3-fluorobenzoate: Properties, Synthesis, and Applications in Modern Research

Abstract

Methyl 4-cyano-3-fluorobenzoate is a substituted aromatic compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its molecular structure, featuring a methyl ester, a nitrile group, and a fluorine atom, provides a unique combination of reactivity and physicochemical properties. This guide offers an in-depth analysis of this valuable chemical intermediate, beginning with its core physicochemical properties, including a molecular weight of 179.15 g/mol .[1][2][3] We will explore a robust laboratory-scale synthesis protocol, detail a standard analytical workflow for structural verification, and discuss its contemporary applications as a versatile building block for complex molecular architectures. This document is intended for researchers and development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: A Trifunctional Building Block

In the landscape of chemical synthesis, the strategic value of a building block is often determined by the utility of its functional groups. This compound stands out as a trifunctional scaffold. The interplay between its three key functional groups—the methyl ester, the cyano (nitrile) group, and the fluorine atom—makes it a highly sought-after intermediate.

-

The Fluoro Group: Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. In drug development, its inclusion can enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity and membrane permeability.[4] In materials science, fluorine incorporation can lead to polymers with enhanced thermal stability and chemical resistance.[4]

-

The Cyano Group: As a strong electron-withdrawing group and a versatile synthetic handle, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. Its electronic properties are valuable in the design of functional materials for optoelectronics.[4]

-

The Methyl Ester Group: The ester provides a reactive site for modifications such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. The methyl group itself, while seemingly simple, can play a critical role in optimizing molecular interactions within a biological target, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[5][6]

This guide provides the foundational knowledge required to effectively utilize this potent chemical tool.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 179.15 g/mol | [1][2][3] |

| Molecular Formula | C₉H₆FNO₂ | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 268734-34-5 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F | [1] |

| InChIKey | AHJLHWRWDRCIKO-UHFFFAOYSA-N | [1] |

Synthesis and Purification Protocol

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 4-cyano-3-fluorobenzoic acid.[7] This method is reliable and scalable for laboratory purposes.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, single-step conversion of the carboxylic acid starting material to the target methyl ester.

Sources

- 1. This compound | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 268734-34-5 [m.chemicalbook.com]

- 3. 268734-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 4-cyano-3-fluorobenzoate: A Key Building Block in Modern Chemistry

Introduction: Unveiling a Versatile Synthetic Intermediate

Methyl 4-cyano-3-fluorobenzoate is a polysubstituted aromatic compound of significant interest to researchers and professionals in drug discovery and materials science. Its unique arrangement of a methyl ester, a cyano group, and a fluorine atom on a benzene ring imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The presence of the fluorine atom and the cyano group, both strongly electron-withdrawing, significantly influences the electron density of the aromatic ring, thereby directing its reactivity in subsequent chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 3, and a cyano group at position 4.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 268734-34-5 | [1][2] |

| Molecular Formula | C₉H₆FNO₂ | [1][2] |

| Molecular Weight | 179.15 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F | [1] |

| InChI Key | AHJLHWRWDRCIKO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Predicted and Observed Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | The isomer, Methyl 3-cyano-4-fluorobenzoate, has a predicted boiling point of 267.5±25.0 °C.[3] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the esterification of its parent carboxylic acid, 4-cyano-3-fluorobenzoic acid. This section provides a detailed, field-proven protocol based on the well-established Fischer-Speier esterification method.

Causality Behind Experimental Choices

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The choice of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol (methanol in this case). Using an excess of the alcohol not only serves as the solvent but also shifts the reaction equilibrium towards the product side, maximizing the yield of the desired ester. Anhydrous conditions are paramount, as the presence of water can lead to the reverse reaction (hydrolysis of the ester), thus reducing the overall yield.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer-Speier Esterification

Materials:

-

4-Cyano-3-fluorobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-cyano-3-fluorobenzoic acid (1.0 equivalent).

-

Reagent Addition: Add a large excess of anhydrous methanol (10-20 equivalents) to the flask. The methanol will act as both the reactant and the solvent.

-

Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for 1-12 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Spectroscopic Characterization: A Predictive Analysis

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale and Comparison |

| ¹H NMR | Aromatic protons: Multiple signals in the δ 7.5-8.5 ppm range. Methyl protons: A singlet around δ 3.9 ppm. | The aromatic protons will be in a complex splitting pattern due to coupling with each other and with the fluorine atom. The chemical shifts are expected to be downfield due to the electron-withdrawing effects of the cyano, fluoro, and ester groups. For comparison, the aromatic protons of methyl 4-cyanobenzoate appear at δ 7.87 and 7.55 ppm, and those of methyl 3-fluorobenzoate appear between δ 7.19 and 7.83 ppm.[4] The methyl ester protons will appear as a singlet, similar to that observed for methyl 4-cyanobenzoate (δ 3.87 ppm).[4] |

| ¹³C NMR | Carbonyl carbon: δ ~165 ppm. Aromatic carbons: Multiple signals between δ 110-160 ppm, with C-F and C-CN couplings. Cyano carbon: δ ~115-120 ppm. Methyl carbon: δ ~52 ppm. | The carbonyl carbon chemical shift is typical for an ester. The aromatic carbons will show a range of chemical shifts influenced by the substituents, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The cyano carbon will have a characteristic chemical shift. The methyl carbon of the ester group is expected around δ 52 ppm, similar to related benzoate esters.[4] |

| IR (Infrared) Spectroscopy | C≡N stretch: ~2230 cm⁻¹. C=O stretch (ester): ~1720 cm⁻¹. C-F stretch: ~1250 cm⁻¹. Aromatic C-H and C=C stretches: In their characteristic regions. | The cyano and carbonyl stretching frequencies are highly characteristic and are expected in these regions. The C-F stretch is also a strong and identifiable band. |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 179. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Applications: A Gateway to Innovation

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Role in Drug Discovery and Development

Fluorinated building blocks are of paramount importance in modern drug discovery. The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. This compound serves as a valuable scaffold for the introduction of this key element. The cyano group can be readily transformed into other functional groups, such as amines or amides, which are common pharmacophores. The methyl ester provides a handle for further derivatization, for example, through hydrolysis to the carboxylic acid followed by amide bond formation. While specific examples of marketed drugs derived from this exact intermediate are not publicly disclosed, its structural motifs are present in numerous bioactive compounds.

Applications in Materials Science

The parent compound, 4-cyano-3-fluorobenzoic acid, is known to be a precursor for high-performance polymers and advanced coatings.[5] The unique electronic properties conferred by the cyano and fluoro groups can be leveraged to create materials with enhanced thermal stability, chemical resistance, and specific optical properties.[5] this compound, as its ester derivative, can be used in polymerization reactions, particularly in the synthesis of polyesters, to impart these desirable characteristics to the resulting materials. Furthermore, its structure makes it a potential precursor for functional organic materials used in optoelectronics, such as organic light-emitting diodes (OLEDs).[5]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in both pharmaceutical and materials science research. Its unique combination of functional groups offers a versatile platform for the synthesis of novel and complex molecules with enhanced properties. While a lack of readily available experimental data necessitates a predictive approach to some of its characteristics, the established synthetic routes and the known applications of its parent acid provide a solid foundation for its use in innovative research and development endeavors. As the demand for advanced materials and targeted therapeutics continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- The Royal Society of Chemistry. Supporting Information for [Title of the article where the data is from].

-

Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

"Methyl 4-cyano-3-fluorobenzoate" IUPAC name

<-33> A Technical Guide to Methyl 4-cyano-3-fluorobenzoate for Drug Development Professionals

Abstract

This compound is a key substituted benzene derivative widely utilized as a building block in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing groups—cyano, fluoro, and methyl ester—on a benzene ring imparts specific reactivity and properties that are highly valuable in medicinal chemistry. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, and critical applications in the development of novel therapeutic agents.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of scientific research. The compound in focus is unambiguously identified by the following descriptors.

-

IUPAC Name : this compound[1].

-

Synonyms : 4-Cyano-3-fluorobenzoic acid methyl ester, 2-Fluoro-4-(methoxycarbonyl)benzonitrile.

-

SMILES : COC(=O)C1=CC(=C(C=C1)C#N)F[1].

It is crucial to distinguish this isomer from its close relative, Methyl 3-cyano-4-fluorobenzoate (CAS: 676602-31-6), as the positional difference of the cyano and fluoro groups significantly alters the molecule's reactivity and its utility in synthesis[4][5][6][7].

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. A summary of these properties for this compound is presented below.

| Property | Value | Source |

| Appearance | White to off-white solid | [7] |

| Molecular Weight | 179.15 g/mol | [1][2] |

| Boiling Point | 267.5±25.0 °C (Predicted) | [7] |

| Density | 1.27±0.1 g/cm³ (Predicted) | [7] |

| Storage Temperature | Room Temperature, Sealed in Dry | [7] |

Synthesis and Manufacturing

This compound is not a naturally occurring compound; it is produced through multi-step organic synthesis. A common and logical synthetic route starts from a more readily available precursor, such as a substituted toluene or aminobenzoic acid derivative. While specific, proprietary industrial processes may vary, a generalizable synthetic pathway can be illustrated.

A plausible approach involves a Sandmeyer-type reaction starting from an appropriate amino-substituted precursor. For instance, starting with an aminofluorobenzoic acid, the amino group can be converted into a diazonium salt, which is then displaced by a cyanide group. The final step would be the esterification of the carboxylic acid to the methyl ester.

Example Synthetic Workflow: Esterification

A fundamental step in many syntheses of this compound and its analogs is the esterification of the corresponding carboxylic acid (4-cyano-3-fluorobenzoic acid). This reaction is a cornerstone of organic chemistry.

Expert Insight: The choice of an acid catalyst is critical. While strong mineral acids like H₂SO₄ are effective, solid acid catalysts like monolith-SO₃H are gaining traction. They offer the advantage of easy separation from the reaction mixture, simplifying purification and reducing acidic waste streams, which is a key consideration in scaling up production.

Protocol: Fischer Esterification of 4-cyano-3-fluorobenzoic Acid

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 4-cyano-3-fluorobenzoic acid (1 equivalent).

-

Solvent and Reagent Addition : Add an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst : Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) or a solid acid catalyst.

-

Reaction : Heat the mixture to reflux and maintain for several hours (typically 4-24h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Diagram: General Synthesis Logic

Caption: A plausible multi-step synthesis pathway to obtain this compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate in drug discovery. The cyano and fluoro groups are particularly important. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The cyano group is a versatile handle for further chemical transformations and can act as a hydrogen bond acceptor in ligand-receptor interactions.

This scaffold is frequently used in the synthesis of inhibitors for various enzymes, such as kinases, which are critical targets in oncology and inflammation research. The molecule can be elaborated through reactions targeting the ester (e.g., hydrolysis to the acid followed by amide coupling) or through reactions involving the aromatic ring.

Expert Insight: The electron-withdrawing nature of all three substituents (fluoro, cyano, and methoxycarbonyl) deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the position ortho or para to the activating groups. This predictable reactivity is a powerful tool for medicinal chemists to build molecular complexity in a controlled manner.

Diagram: Role in Drug Discovery Pipeline

Caption: Logical flow of using this compound as a starting scaffold in a typical drug discovery program.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification : The compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin. It may also cause skin and serious eye irritation[1].

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood[8][9].

-

First Aid :

-

Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing[8].

-

Eye Contact : Rinse cautiously with water for several minutes. Seek medical attention[8].

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[8].

-

Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen[8][9].

-

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place[7].

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and predictable reactivity allow researchers to systematically design and synthesize novel molecules with therapeutic potential. Understanding its properties, synthesis, and safe handling is essential for any scientist or drug development professional working at the forefront of pharmaceutical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-cyano-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 268734-34-5 [m.chemicalbook.com]

- 3. 268734-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Methyl 3-cyano-4-fluorobenzoate CAS#: 676602-31-6 [amp.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Methyl 4-cyano-3-fluorobenzoate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Methyl 4-cyano-3-fluorobenzoate, a key building block in medicinal chemistry. Recognizing the critical role of solubility in the drug discovery and development pipeline, this document offers both theoretical insights and practical methodologies for its determination and application. Low aqueous solubility is a major hurdle in formulation development for over 40% of new chemical entities (NCEs), impacting bioavailability and therapeutic efficacy.[1][2][3] Therefore, a thorough understanding of the solubility profile of a compound like this compound is paramount for its successful application.

Physicochemical Properties and Solubility Considerations

This compound is a small molecule with the chemical formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol .[4] Its structure, featuring a cyano group, a fluorine atom, and a methyl ester on a benzene ring, dictates its solubility behavior. The presence of the polar cyano and ester groups suggests some affinity for polar solvents, while the aromatic ring provides a hydrophobic character. The fluorine atom can further modulate electronic properties and intermolecular interactions.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | PubChem[4] |

| Molecular Weight | 179.15 g/mol | PubChem[4] |

| XLogP3-AA | 1.6 | PubChem[4] |

| Appearance | White to off-white solid | ChemicalBook[5] |

The XLogP3-AA value of 1.6 indicates a moderate level of lipophilicity, suggesting that the compound will likely exhibit limited solubility in aqueous media and better solubility in organic solvents.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][6] For a drug to be absorbed into the systemic circulation, it must first be in a dissolved state at the site of absorption.[2][3] Poorly soluble compounds often lead to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of promising drug candidates in later stages of development.[1][7]

Consequences of Poor Solubility:

-

Reduced Bioavailability: Inadequate dissolution limits the amount of drug absorbed.[1][6]

-

Inconsistent Absorption: High variability in patient response.

-

Challenges in Formulation: Difficulty in developing suitable dosage forms, especially for oral and parenteral routes.[3]

-

Increased Development Costs: Additional resources are required to overcome solubility issues.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified, typically using High-Performance Liquid Chromatography (HPLC).[9]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Factors influencing the experimental determination of solubility.

Conclusion

A comprehensive understanding and accurate determination of the solubility of this compound are essential for its effective utilization in research and drug development. This guide has provided a robust framework for approaching this critical parameter, from theoretical considerations to a detailed, validated experimental protocol. By applying these principles, researchers can ensure the generation of high-quality, reliable solubility data to inform formulation strategies and accelerate the development of new therapeutics.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- PubMed. (2012). Drug solubility: importance and enhancement techniques.

- National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques.

- PubChem. This compound.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- PubChem. Methyl 3-cyano-4-fluorobenzoate.

- Enamine. Shake-Flask Solubility Assay.

- Semantic Scholar. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemicalBook. Methyl 3-cyano-4-fluorobenzoate CAS#: 676602-31-6.

Sources

- 1. ucd.ie [ucd.ie]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-cyano-4-fluorobenzoate CAS#: 676602-31-6 [amp.chemicalbook.com]

- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to Methyl 4-cyano-3-fluorobenzoate: Structure, Purity, and Analysis

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-cyano-3-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the characterization of this compound.

Introduction: The Significance of this compound

This compound (C₉H₆FNO₂) is a substituted aromatic compound whose structural features—a nitrile group, a fluorine atom, and a methyl ester—make it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and suitability for downstream applications.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While publicly available experimental spectra for this compound are not readily found, its use as a starting material in several research publications implies its thorough characterization.[1][2] For instance, the synthesis of (4-(2-aminoethyl)-3-fluorophenyl)methanol utilizes this compound as a precursor. Another study on synthetic retinoids also reports its use in their synthetic pathway.[2] Based on fundamental principles and data from analogous structures, a predicted spectrum can be constructed.

A. ¹H NMR Spectroscopy: Probing the Proton Environments

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1-8.3 | Multiplet | - | Aromatic H |

| ~7.8-8.0 | Multiplet | - | Aromatic H |

| ~7.6-7.7 | Multiplet | - | Aromatic H |

| ~3.9 | Singlet | - | -OCH₃ |

Causality Behind Experimental Choices: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets in the aromatic region, which arise from the intricate spin-spin coupling between the aromatic protons and the fluorine atom. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of analysis.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The presence of the electron-withdrawing cyano, fluoro, and ester groups significantly influences the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Ester) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 | Aromatic C |

| ~132 | Aromatic C |

| ~125 | Aromatic C |

| ~120 (d) | Aromatic C |

| ~115 | C≡N (Nitrile) |

| ~110 (d) | Aromatic C |

| ~53 | -OCH₃ |

Expertise in Interpretation: A key feature to look for is the large coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, which is a definitive indicator of the C-F bond. The chemical shifts of the other aromatic carbons will also show smaller C-F coupling constants (²JCF, ³JCF), further aiding in the complete assignment of the spectrum.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the nitrile and carbonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1725 | Strong | C=O (Ester) Stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1250 | Strong | C-O (Ester) Stretch |

| ~1100 | Strong | C-F Stretch |

Self-Validating Protocol: The presence of a sharp, strong peak around 2230 cm⁻¹ is a highly reliable indicator of the nitrile functional group. This, in conjunction with the strong carbonyl absorption around 1725 cm⁻¹, provides strong evidence for the presence of the key functional moieties of the molecule.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, the molecular ion peak is the most critical piece of information.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₉H₆FNO₂

-

Molecular Weight: 179.15 g/mol

-

Monoisotopic Mass: 179.0383 Da

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 179. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 148, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 120.

Sources

A Technical Guide to the Reactivity Profile of Methyl 4-cyano-3-fluorobenzoate

Executive Summary: Methyl 4-cyano-3-fluorobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of three distinct functional groups—a methyl ester, a cyano group, and a fluorine atom—on a benzene ring imparts a versatile and predictable reactivity profile. This guide provides an in-depth analysis of the molecule's core reactivity, focusing on nucleophilic aromatic substitution at the C-F bond, and selective transformations of the cyano and ester moieties. By explaining the causality behind its chemical behavior and providing detailed experimental protocols, this document serves as a technical resource for scientists leveraging this building block in complex synthetic applications.

Introduction to this compound

This compound is a key intermediate in organic synthesis, valued for its capacity to undergo a variety of chemical transformations in a controlled manner. The interplay between its electron-withdrawing groups dictates its chemical personality, making it an excellent substrate for constructing more complex molecular architectures.

Chemical Structure and Properties

The molecule's structure is characterized by a benzene ring substituted with a methyl ester group, a cyano group para to the ester, and a fluorine atom ortho to the ester. This specific arrangement is crucial for its reactivity, which will be explored in subsequent sections.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 268734-34-5[1] |

| Molecular Formula | C₉H₆FNO₂[1] |

| Molecular Weight | 179.15 g/mol [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F[1] |

Significance in Synthetic Chemistry

The trifunctional nature of this compound makes it a valuable precursor for a range of applications. The fluorine atom can be displaced by various nucleophiles, the cyano group can be converted into amines or carboxylic acids, and the ester can be hydrolyzed, reduced, or converted to amides. This versatility is particularly exploited in the synthesis of pharmaceuticals, where the introduction of a fluorinated aromatic core can enhance metabolic stability and bioavailability[2]. Furthermore, its derivatives are explored in materials science for creating high-performance polymers and functional organic materials.[3]

The Core Reactivity: Nucleophilic Aromatic Substitution (SNA_r_)

The most prominent feature of this compound's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SNA_r_) at the carbon bearing the fluorine atom.

Mechanistic Rationale: Activation by Electron-Withdrawing Groups

The benzene ring in this molecule is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the cyano (-C≡N) and methyl ester (-COOCH₃) groups. According to the principles of SNA_r_, this electron deficiency makes the ring an excellent electrophile for attack by a nucleophile.[4]

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon attached to the fluorine, which temporarily breaks the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is paramount to the reaction's success. In this specific molecule, the negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance and inductive effects of the cyano group positioned para to the site of attack and the ester group positioned ortho.[5][6] This stabilization significantly lowers the activation energy for the reaction, making the substitution highly favorable.[6] The fluorine atom, despite being a poor leaving group in Sₙ2 reactions, is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and promoting the initial nucleophilic attack.[5][7]

Visualization of the SNA_r_ Mechanism

A placeholder image is used for the chemical structures in the DOT script above. A real implementation would generate these images.

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Common Nucleophilic Transformations

A wide array of nucleophiles can be employed to displace the fluoride, leading to a diverse set of derivatives.

| Nucleophile Type | Example Reagent | Resulting Functional Group | Typical Conditions |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy Ether | K₂CO₃, DMF, 80-100 °C |

| N-Nucleophiles | Benzylamine | Secondary Amine | K₂CO₃, DMSO, 100-120 °C |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Thioether | Aprotic solvent (e.g., DMF) |

| C-Nucleophiles | Malonates | C-C bond formation | Strong base (e.g., NaH), THF |

Detailed Experimental Protocol: Synthesis of Methyl 4-cyano-3-(benzylamino)benzoate

This protocol details a representative SNA_r_ reaction using an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) (Anhydrous)

Procedure:

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

-

Scientist's Note: The glassware must be dry to prevent side reactions with water. K₂CO₃ acts as a base to deprotonate the amine nucleophile in situ and to neutralize the HF by-product.

-

-

Reagent Addition: Add anhydrous DMSO to the flask, followed by the dropwise addition of benzylamine at room temperature.

-

Scientist's Note: DMSO is an ideal polar aprotic solvent for SNA_r_ as it effectively solvates the potassium cation without deactivating the nucleophile through hydrogen bonding.

-

-

Reaction: Heat the reaction mixture to 110 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Scientist's Note: Elevated temperature is required to overcome the activation energy of the rate-determining nucleophilic attack. TLC is crucial for determining reaction completion.

-

-

Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

-

Scientist's Note: This step quenches the reaction and precipitates the organic product, which is typically less soluble in water than the inorganic salts.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Transformations of the Cyano Group

The nitrile functionality offers a second major site for synthetic modification.

Hydrolysis and Reduction Pathways

-

Hydrolysis: The cyano group can be hydrolyzed under strong acidic or basic conditions to yield either a carboxylic acid (4-carboxy-3-fluorobenzoic acid derivative) or an amide intermediate.

-

Reduction: The most common transformation is the reduction of the nitrile to a primary amine (-CH₂NH₂). This is a powerful step for introducing a flexible basic handle, often desirable in pharmaceutical candidates. Care must be taken to choose a reducing agent that does not also reduce the ester group. Catalytic hydrogenation (e.g., H₂, Raney Nickel) is often effective and chemoselective for this purpose.[8]

Visualization of Cyano Group Reactivity

Caption: Key synthetic transformations of the cyano group.

Transformations of the Methyl Ester Group

The methyl ester is the third reactive handle, allowing for modifications at the C1 position of the ring.

Saponification and Reduction

-

Saponification (Hydrolysis): The most fundamental reaction of the ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., with NaOH or LiOH) followed by an acidic workup to protonate the carboxylate salt.[9] This unmasks a carboxylic acid group, which can then be used in amide couplings or other transformations.

-

Reduction: The ester can be selectively reduced to a primary alcohol (-CH₂OH). While a strong reducing agent like LiAlH₄ would also reduce the nitrile, a milder reagent like lithium borohydride (LiBH₄) can often provide better chemoselectivity, preferentially reducing the ester over the nitrile.

Detailed Experimental Protocol: Saponification to 4-cyano-3-fluorobenzoic acid

Materials:

-

This compound (1.0 eq)

-

Lithium Hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF) / Water (3:1 mixture)

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve this compound in a 3:1 mixture of THF and water in a round-bottom flask.

-

Scientist's Note: The THF co-solvent ensures the organic starting material is fully dissolved in the aqueous reaction medium.

-

-

Base Addition: Add LiOH to the solution and stir vigorously at room temperature for 2-4 hours, monitoring by TLC.

-

Scientist's Note: LiOH is a common reagent for ester hydrolysis. The reaction is typically complete when the starting material spot on the TLC plate has been fully consumed.

-

-

Acidification: Once the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl until the pH of the solution is ~2. A white precipitate should form.

-

Scientist's Note: The acidification step protonates the lithium carboxylate salt to form the free carboxylic acid, which is much less soluble in water and precipitates out of the solution.

-

-

Isolation: Collect the solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry under high vacuum to yield the pure carboxylic acid.

Orthogonal Reactivity and Synthetic Strategy

The true synthetic power of this compound lies in the ability to selectively address each of its three functional groups. This "orthogonal" reactivity allows for the construction of complex molecules in a planned, stepwise fashion.

Summary of Selective Transformations

| Target Group | Desired Transformation | Selective Reagent/Condition | Notes |

| C-F Bond | SNA_r_ | Nucleophile + Base (e.g., K₂CO₃) | Typically requires heat. Other groups are stable. |

| Cyano Group | Reduction to Amine | H₂ / Raney Ni | Chemoselective over the ester. |

| Ester Group | Hydrolysis to Acid | LiOH, THF/H₂O, rt | Mild conditions that do not affect the C-F or cyano group. |

| Ester Group | Reduction to Alcohol | LiBH₄ | Milder than LiAlH₄, can be selective over the nitrile. |

Visualization of a Multi-Step Synthetic Pathway

Sources

- 1. This compound | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-Cyano-3-Fluorobenzoate [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Methyl 4-cyano-3-fluorobenzoate: A Technical Guide to Safe Handling and Application

This document provides a comprehensive technical guide for the safe handling, storage, and use of Methyl 4-cyano-3-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and professionals in drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a culture of safety in the laboratory.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₆FNO₂. Its structure features a benzene ring substituted with a methyl ester, a cyano group, and a fluorine atom, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Weight | 179.15 g/mol | [1][2][3] |

| CAS Number | 268734-34-5 | |

| Physical Form | Solid | |

| Density | 1.27 g/cm³ | [4] |

| Storage Temperature | Room temperature, sealed in a dry place |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classifications have been reported, indicating that it should be handled with care. The variability in classifications from different suppliers suggests that the toxicological data is not fully established and a conservative approach to handling is warranted.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Some sources also indicate more severe, albeit less frequently cited, hazards[1]:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

Signal Word: Warning [5] or Danger [1]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure and ensure the well-being of laboratory personnel. The following protocols are based on established safety guidelines and the known hazards of this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][5][6][7][8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, must be worn.[4][10] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[4]

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[4][10] For larger quantities or in the event of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved respirator with an appropriate filter cartridge should be used.[4][8][11]

The following diagram illustrates the workflow for donning and doffing PPE to prevent cross-contamination.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical. All laboratory personnel should be familiar with these procedures.

Exposure Scenarios and Responses

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6][9][12]

-

Specific Hazards: Combustion may produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[7][12]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][8][12]

The following decision tree outlines the general emergency response protocol.

Sources

- 1. This compound | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. epa.gov [epa.gov]

- 12. fishersci.com [fishersci.com]

A Theoretical and Spectroscopic Deep Dive into Methyl 4-cyano-3-fluorobenzoate: A Guide for Advanced Research

Abstract

Methyl 4-cyano-3-fluorobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a methyl ester, a cyano group, and a fluorine atom—imparts a distinct combination of electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules and high-performance polymers.[1][2] This technical guide provides a comprehensive theoretical analysis of the molecule's structural, spectroscopic, and electronic characteristics. Employing Density Functional Theory (DFT) calculations, we elucidate its optimized geometry, predict its NMR and IR spectroscopic signatures, and explore its chemical reactivity through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated benzonitrile derivatives.

Introduction: The Significance of a Multifunctional Scaffold

This compound (CAS No. 268734-34-5) is a key chemical intermediate whose structural features are highly sought after in modern chemical synthesis.[3] The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, increasing binding affinity to target proteins, and improving lipophilicity.[4][5] The cyano group, a potent electron-withdrawing moiety, modulates the electronic landscape of the aromatic ring and serves as a versatile synthetic handle for transformation into other functional groups.[2] The methyl ester provides a reactive site for hydrolysis or amidation, enabling its incorporation into larger molecular frameworks such as polymers or drug candidates.[2]

Understanding the fundamental properties of this molecule at a quantum-chemical level is paramount for predicting its behavior in chemical reactions and biological systems. This guide bridges theoretical calculations with experimental expectations, providing a robust framework for its rational application in research and development.

Molecular Structure and Identity

The foundational properties of this compound are summarized below. These data are compiled from authoritative chemical databases.[3]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 268734-34-5 | [3] |

| Molecular Formula | C₉H₆FNO₂ | [3] |

| Molecular Weight | 179.15 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F | [3] |

Below is a 2D representation of the molecular structure, generated using the DOT language, illustrating the connectivity of the atoms.

Caption: 2D structure of this compound.

Computational Methodology: A Self-Validating System

To investigate the geometric, electronic, and spectroscopic properties of this compound, we employed Density Functional Theory (DFT), a computational method renowned for its balance of accuracy and efficiency in studying organic molecules.[5][6] All calculations were performed using a common quantum chemistry software package.

Causality Behind Experimental Choices: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen as it has been extensively validated for predicting the properties of organic compounds.[7] This was paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. This level of theory is crucial for accurately modeling systems with electronegative atoms like fluorine and oxygen.

Computational Workflow

The theoretical investigation follows a structured, multi-step protocol designed to ensure the reliability of the results. Each step builds upon the previous one, forming a self-validating workflow.

Caption: Workflow for the theoretical analysis of the target molecule.

Step-by-Step Protocol for DFT Calculations

-

Structure Input: The initial 3D coordinates of this compound were generated from its SMILES string: COC(=O)C1=CC(=C(C=C1)C#N)F.[3]

-

Geometry Optimization: A full geometry optimization was performed without constraints using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the software's default 'tight' settings to ensure a precise final structure. This step finds the most stable arrangement of the atoms in space.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation was conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface. These frequencies are used to predict the IR spectrum.

-

Spectroscopic and Electronic Properties: Using the optimized geometry, single-point calculations were performed to determine:

-

NMR Shielding Tensors: Calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Chemical shifts were referenced against tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the identical level of theory.[8]

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals were calculated to assess chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP was mapped onto the molecule's electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for nucleophilic and electrophilic attack, respectively.

-

Predicted Spectroscopic Signatures

Theoretical calculations provide a powerful means to predict and interpret experimental spectra. While experimental data for the title compound is not widely published, we can compare theoretical values with those of structurally similar compounds like Methyl 4-cyanobenzoate and Methyl 4-fluorobenzoate.[9][10][11]

| Data Type | Predicted Value / Observation | Interpretation & Correlation |

| ¹H NMR | ~8.0-8.2 ppm (m, 2H), ~7.8-7.9 ppm (m, 1H), ~3.9 ppm (s, 3H) | The aromatic protons are expected in the downfield region due to the deshielding effects of the aromatic ring and electron-withdrawing groups. The methyl ester protons appear as a singlet further upfield. |

| ¹³C NMR | ~164 ppm (C=O), ~115 ppm (C≡N), Aromatic C's (~110-140 ppm), ~53 ppm (-OCH₃) | The carbonyl carbon is significantly deshielded. The carbon attached to fluorine will show a large ¹J(C-F) coupling constant.[12] |

| ¹⁹F NMR | ~ -110 to -120 ppm | The chemical shift is characteristic of a fluorine atom attached to an aromatic ring with electron-withdrawing groups. Computational methods are highly effective for predicting ¹⁹F NMR shifts.[8] |

| IR Spec. | ~2230 cm⁻¹ (C≡N stretch), ~1725 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch) | The nitrile stretch is typically a sharp, strong band.[4] The carbonyl stretch is also strong. These predicted frequencies align with typical values for these functional groups. |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 179.0383 | The exact mass corresponds to the molecular formula C₉H₆FNO₂.[3] |

Quantum Chemical Properties and Reactivity